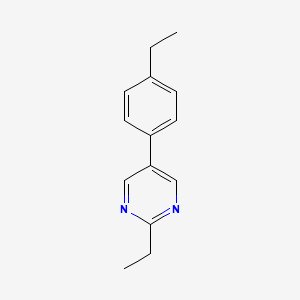

2-Ethyl-5-(4-ethylphenyl)pyrimidine

Description

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-ethyl-5-(4-ethylphenyl)pyrimidine |

InChI |

InChI=1S/C14H16N2/c1-3-11-5-7-12(8-6-11)13-9-15-14(4-2)16-10-13/h5-10H,3-4H2,1-2H3 |

InChI Key |

WAARGPIPDRXHBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(N=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(4-ethylphenyl)pyrimidine can be achieved through various methods. One common approach involves the ZnCl₂-catalyzed three-component coupling reaction. This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives in a single step . Another method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .

Industrial Production Methods: Industrial production of 2-Ethyl-5-(4-ethylphenyl)pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ZnCl₂ and NH₄I promotes efficient and practical three-component tandem reactions, enabling the smooth formation of substituted pyrimidines under metal- and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidines.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Ethyl-5-(4-ethylphenyl)pyrimidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4-ethylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the NF-κB inflammatory pathway, leading to anti-inflammatory effects . Additionally, these compounds can inhibit the production of nitric oxide and tumor necrosis factor-α, contributing to their neuroprotective and anti-neuroinflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Comparisons

- 7-Amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (): This compound features a fused oxazolo-pyrimidine core with a 4-ethylphenyl group at position 5, similar to the target compound. However, the oxazolo ring introduces additional rigidity and a nitrogen-oxygen heterocycle, enhancing hydrogen-bonding capacity. The presence of an amino group at position 7 further increases polarity, contrasting with the purely alkyl/aryl substituents in 2-Ethyl-5-(4-ethylphenyl)pyrimidine. This structural difference correlates with its high cytokinin-like activity, surpassing kinetin in promoting plant cotyledon growth .

- Ethyl 2-methylmercapto-4-methyl-pyrimidine-5-carboxylate (): Substituents here include a methylmercapto (-SCH₃) group at position 2, a methyl group at position 4, and an ethyl ester at position 5. The thioether and ester groups increase electrophilicity and susceptibility to nucleophilic substitution compared to the ethyl and aryl groups in the target compound.

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): A dihydropyrimidinone (DHPM) derivative with a saturated ring, a thioxo group, and fluorophenyl substituents. The DHPM scaffold is associated with calcium channel modulation and antimicrobial activity. The thioxo group enhances hydrogen bonding, while the fluorine atom introduces electronegativity, contrasting with the non-halogenated, fully aromatic structure of the target compound .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.